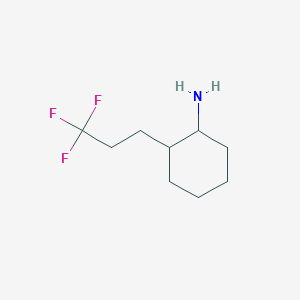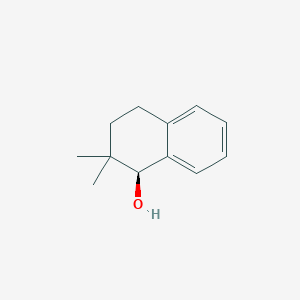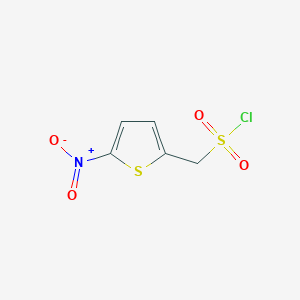![molecular formula C6H12N4O B13221587 [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)
[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol: is a compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and potential applications. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and regioselective, providing high yields of the desired triazole product. The reaction conditions generally involve the use of a copper catalyst, such as copper sulfate or copper iodide, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent such as water or a mixture of water and an organic solvent at room temperature .
Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods are often employed. These methods offer advantages such as improved reaction control, higher yields, and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, in continuous flow reactors has been reported to be effective for the large-scale synthesis of 1,2,3-triazoles .
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted triazoles with various functional groups.
科学研究应用
Chemistry: In chemistry, [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its triazole ring is known to interact with biological targets, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. The compound’s ability to form stable complexes with metal ions has been utilized in the design of metal-based drugs .
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its functional groups allow for easy modification and incorporation into various industrial applications .
作用机制
The mechanism of action of [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The amino and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
3-Aminopropyltriethoxysilane (APTES): A widely used silane coupling agent with similar functional groups but different applications.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: Another triazole-based compound used in click chemistry.
Uniqueness: What sets [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol apart is its combination of an amino group and a hydroxyl group on the triazole ring. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.
属性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC 名称 |
[1-(2-aminopropyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C6H12N4O/c1-5(7)2-10-3-6(4-11)8-9-10/h3,5,11H,2,4,7H2,1H3 |
InChI 键 |
DTFFRBKQSSYMKK-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=C(N=N1)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)

![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)



amine](/img/structure/B13221568.png)


![6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol](/img/structure/B13221595.png)



![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)
